2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to a dimethoxyphenyl ring and a methylphenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzenesulfonamide Intermediate: The reaction begins with the sulfonation of a dimethoxybenzene derivative using a sulfonating agent such as chlorosulfonic acid. This step results in the formation of a benzenesulfonamide intermediate.
Acylation Reaction: The benzenesulfonamide intermediate is then subjected to an acylation reaction with 2-methylphenylacetyl chloride in the presence of a base such as pyridine. This step leads to the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Corresponding substituted derivatives
Scientific Research Applications
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts the enzyme’s function, leading to various biological effects such as reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethoxyphenyl)benzenesulfonamide
- N-(2-Methylphenyl)acetamide
- Benzenesulfonamide derivatives
Uniqueness
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced enzyme inhibitory activity and potential therapeutic applications, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C23H24N2O5S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-17-9-7-8-12-20(17)24-23(26)16-25(31(27,28)19-10-5-4-6-11-19)21-14-13-18(29-2)15-22(21)30-3/h4-15H,16H2,1-3H3,(H,24,26) |
InChI Key |
ISYCNOSGSXTLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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